molecular formula C13H13FN2O3 B1497230 7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one CAS No. 379228-59-8

7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one

Cat. No.: B1497230
CAS No.: 379228-59-8
M. Wt: 264.25 g/mol
InChI Key: NSLYYBACQVUVEJ-UHFFFAOYSA-N
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Description

7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one is a fluorinated quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of the fluorine atom and the tetrahydropyran moiety in this compound enhances its chemical and biological properties, making it a subject of interest in scientific research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-fluoroquinazolin-4(3H)-one as the core structure.

  • Reaction Steps: The tetrahydropyran moiety is introduced through a nucleophilic substitution reaction. This involves reacting the quinazolinone with tetrahydropyran-4-ol in the presence of a suitable catalyst, such as a strong acid (e.g., hydrochloric acid) or a Lewis acid (e.g., boron trifluoride).

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Strong acids (e.g., hydrochloric acid) or Lewis acids (e.g., boron trifluoride) are used as catalysts.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Reduced quinazolinones with altered functional groups.

  • Substitution Products: Derivatives with various substituents on the quinazolinone core.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool compound in biological studies to understand cellular processes and pathways. Medicine: The compound exhibits potential antitumor and antimicrobial activities, making it a candidate for drug development. Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, while the tetrahydropyran moiety contributes to its stability and bioavailability. The exact mechanism may vary depending on the biological context, but it generally involves modulation of enzyme activity or inhibition of signaling pathways.

Comparison with Similar Compounds

  • Quinazolin-4(3H)-one: The parent compound without fluorination or tetrahydropyran moiety.

  • Fluoroquinazolinones: Other fluorinated quinazolinones with different substituents.

  • Tetrahydropyran derivatives: Compounds containing tetrahydropyran without the quinazolinone core.

Uniqueness: The combination of fluorine and tetrahydropyran in 7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one provides unique chemical and biological properties that distinguish it from other similar compounds. Its enhanced stability, binding affinity, and biological activity make it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

7-fluoro-5-(oxan-4-yloxy)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c14-8-5-10-12(13(17)16-7-15-10)11(6-8)19-9-1-3-18-4-2-9/h5-7,9H,1-4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLYYBACQVUVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC(=CC3=C2C(=O)NC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622826
Record name 7-Fluoro-5-[(oxan-4-yl)oxy]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379228-59-8
Record name 7-Fluoro-5-[(tetrahydro-2H-pyran-4-yl)oxy]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379228-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-5-[(oxan-4-yl)oxy]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (6.15 g) was added to a solution of 4-hydroxytetrahydropyran (2.94 g) in THF (40 ml) and the mixture was stirred at ambient temperature for 15 minutes. The resultant mixture was added to a stirred solution of 5,7-difluoro-3,4-dihydroquinazolin-4-one (5 g) in THF (60 ml) that was being heated to reflux. A further portion of THF (20 ml) was added and the reaction mixture was heated to reflux for 30 minutes. A second portion of potassium tert-butoxide (6.15 g) was added and the reaction mixture was heated to reflux for 40 minutes. A third portion of potassium tert-butoxide (1.52 g) was added and the reaction mixture was heated to reflux for 20 minutes. The reaction mixture was allowed to cool to ambient temperature. Water (50 ml) was added and the bulk of the organic solvent was evaporated. The residue was acidified to pH<2 by the dropwise addition of 2M aqueous hydrochloric acid. The resultant slurry was stirred for 15 minutes. The mixture was filtered and the isolated solid was washed with water (20 ml) and dried overnight in vacuo at 40° C. There was thus obtained 7-fluoro-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one (5.96 g; 96% HPLC purity using Method A, retention time 3.34 minutes); NMR Spectrum: (DMSOd6) 1.6-1.75 (m, 2H), 1.9-2.0 (m, 2H), 3.5-3.6 (m, 2H), 3.85-3.95 (m, 2H), 4.8 (m, 1H), 6.9 (m, 1H), 7.05 (m, 1H), 8.0 (s, 1H).
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20 mL
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6.15 g
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2.94 g
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40 mL
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5 g
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60 mL
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6.15 g
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1.52 g
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50 mL
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